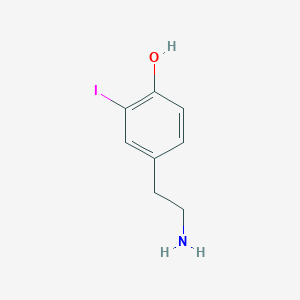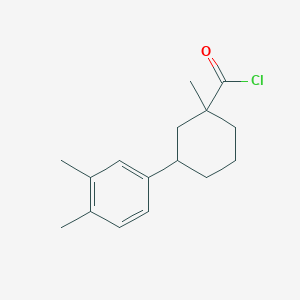
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a cyclohexane ring substituted with a carbonyl chloride group and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with 1-methylcyclohexanone, followed by chlorination of the resulting alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.
Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
Applications De Recherche Scientifique
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carboxylic acid
- 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-amine
- 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-ol
Uniqueness
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals.
Propriétés
Numéro CAS |
89062-00-0 |
|---|---|
Formule moléculaire |
C16H21ClO |
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C16H21ClO/c1-11-6-7-13(9-12(11)2)14-5-4-8-16(3,10-14)15(17)18/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Clé InChI |
WOKABCWXCYCSQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CCCC(C2)(C)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
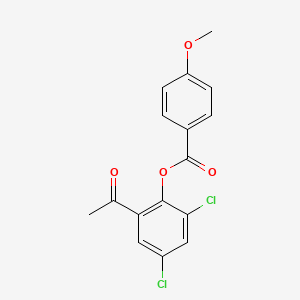
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
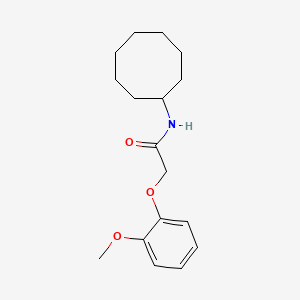
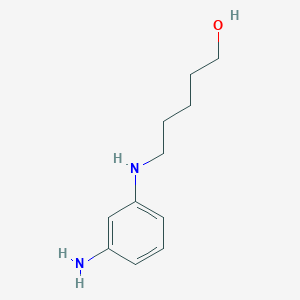
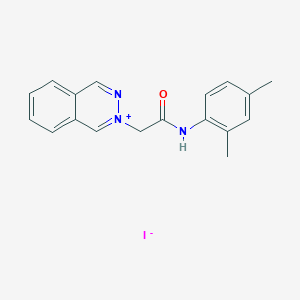
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
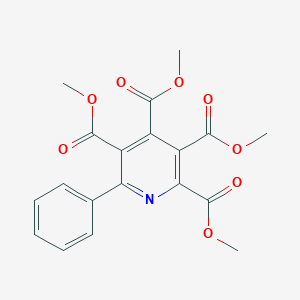

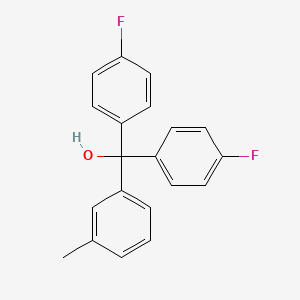
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

